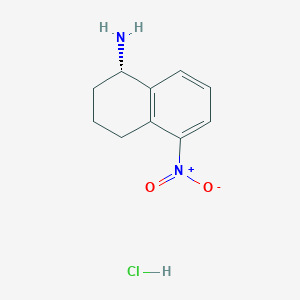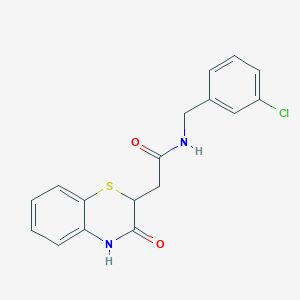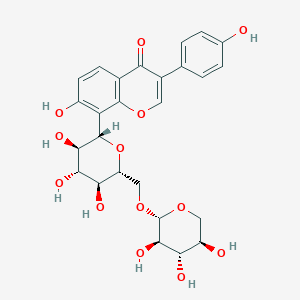
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol, commonly known as AF-2, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. AF-2 belongs to the class of compounds known as tyrosine kinase inhibitors, which are known for their ability to block the activity of enzymes that play a role in the growth and spread of cancer cells. In
科学的研究の応用
AF-2 has been extensively studied for its potential use in treating various diseases, including cancer, diabetes, and cardiovascular diseases. In cancer research, AF-2 has been shown to inhibit the growth and spread of cancer cells by blocking the activity of tyrosine kinases, which play a role in the signaling pathways that regulate cell growth and division. AF-2 has also been studied for its potential use in treating diabetes, as it has been shown to improve insulin sensitivity and glucose uptake in animal models. In cardiovascular research, AF-2 has been shown to reduce inflammation and oxidative stress, which are known to play a role in the development of cardiovascular diseases.
作用機序
AF-2 works by blocking the activity of tyrosine kinases, which are enzymes that play a role in the signaling pathways that regulate cell growth and division. By inhibiting the activity of these enzymes, AF-2 can prevent the growth and spread of cancer cells, as well as reduce inflammation and oxidative stress in cardiovascular diseases. AF-2 has also been shown to improve insulin sensitivity and glucose uptake by activating the AMP-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects:
AF-2 has been shown to have several biochemical and physiological effects, including inhibition of tyrosine kinases, reduction of inflammation and oxidative stress, and improvement of insulin sensitivity and glucose uptake. AF-2 has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is an important mechanism for preventing the growth and spread of cancer cells.
実験室実験の利点と制限
AF-2 has several advantages for use in lab experiments, including its high purity and yield, as well as its well-established synthesis method. AF-2 has also been extensively studied for its potential use in treating various diseases, making it a promising candidate for further research. However, AF-2 also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are several future directions for research on AF-2, including further studies on its potential use in treating cancer, diabetes, and cardiovascular diseases. Future research could also explore the optimal dosage and administration of AF-2, as well as its potential toxicity and side effects. Additionally, research could focus on developing new derivatives of AF-2 with improved efficacy and reduced toxicity. Overall, AF-2 is a promising compound with potential applications in a variety of scientific research areas.
合成法
The synthesis of AF-2 involves several steps, including the reaction of 2,4-dichloro-5-methoxyphenol with 2-amino-5-(2-methoxyphenoxy)pyrimidine in the presence of a base, followed by the reaction of the resulting intermediate with 2-fluorobenzyl bromide. The final product is obtained after purification using column chromatography. The synthesis of AF-2 has been optimized to yield high purity and yield, making it suitable for use in scientific research.
特性
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4/c1-30-20-8-4-5-9-21(20)32-22-13-27-24(26)28-23(22)17-11-10-16(12-19(17)29)31-14-15-6-2-3-7-18(15)25/h2-13,29H,14H2,1H3,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVLSWDLZUZJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2621604.png)



![N-[4-(4-Methylpyrimidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2621609.png)

![3-Methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2621612.png)

![2-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2621617.png)
![1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![3-phenyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2621620.png)
![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2621622.png)
![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2621623.png)
![2-[1-(4-Phenylpiperazin-1-yl)ethylidene]indene-1,3-dione](/img/structure/B2621627.png)